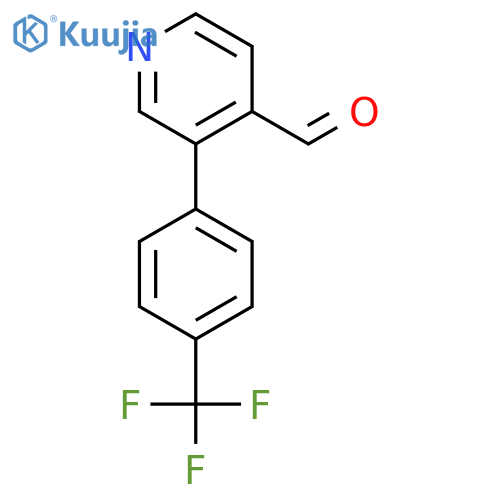

Cas no 1261873-06-6 (3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde)

1261873-06-6 structure

商品名:3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde

CAS番号:1261873-06-6

MF:C13H8F3NO

メガワット:251.20393371582

CID:4982957

3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde

-

- インチ: 1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)12-7-17-6-5-10(12)8-18/h1-8H

- InChIKey: KJPDLRNCPCLETK-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=CC=1)C1C=NC=CC=1C=O)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 285

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 30

3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013008912-1g |

3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde |

1261873-06-6 | 97% | 1g |

1,579.40 USD | 2021-06-25 | |

| Alichem | A013008912-500mg |

3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde |

1261873-06-6 | 97% | 500mg |

790.55 USD | 2021-06-25 | |

| Alichem | A013008912-250mg |

3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde |

1261873-06-6 | 97% | 250mg |

489.60 USD | 2021-06-25 |

3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

1261873-06-6 (3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde) 関連製品

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 4964-69-6(5-Chloroquinaldine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬